molecular formula C3H5ClO B1601394 Epichlorohydrin-2-d1 CAS No. 70735-27-2

Epichlorohydrin-2-d1

Cat. No.: B1601394
CAS No.: 70735-27-2
M. Wt: 93.53 g/mol
InChI Key: BRLQWZUYTZBJKN-WFVSFCRTSA-N
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Description

Introduction to Epichlorohydrin-2-d1

This compound belongs to the family of organochlorine compounds and represents a significant advancement in isotopic labeling technology for research applications. The compound is characterized by its epoxide functionality combined with a chloromethyl substituent, creating a versatile chemical platform that has found extensive use in synthetic chemistry and analytical applications. The strategic placement of deuterium at the 2-position of the oxirane ring provides researchers with a unique molecular probe that maintains the chemical reactivity of the parent compound while offering distinct analytical advantages through isotopic differentiation.

The development and commercial availability of this compound reflects the growing demand for high-quality isotopically labeled compounds in modern chemical research. Multiple suppliers now offer this specialized compound with varying purity specifications, indicating its established importance in the research community. The compound is typically supplied as a neat liquid with high isotopic purity, ensuring reliable and reproducible results in research applications.

Chemical Identity and Nomenclature

The chemical identity of this compound encompasses multiple nomenclature systems and structural descriptors that collectively define its molecular characteristics and isotopic composition. The compound exists as a racemic mixture, reflecting the chiral nature of the carbon center bearing the deuterium atom. This chirality introduces additional complexity to the compound's identity and requires careful consideration in analytical applications and synthetic procedures.

International Union of Pure and Applied Chemistry Name and Structural Characteristics

The International Union of Pure and Applied Chemistry systematic name for this compound is 2-(chloromethyl)-2-deuteriooxirane, which precisely describes the structural features and isotopic composition of the molecule. This nomenclature follows the established conventions for naming deuterium-substituted compounds, where the deuterium atom is explicitly identified and its position is specified within the molecular framework. The oxirane ring system serves as the parent structure, with the chloromethyl group attached at the 2-position alongside the deuterium atom.

The structural characteristics of this compound reveal a three-membered cyclic ether (oxirane) with a quaternary carbon center at the 2-position. This carbon atom bears both the chloromethyl substituent and the deuterium atom, creating the characteristic isotopic labeling that distinguishes this compound from its non-deuterated analog. The molecular geometry around the oxirane ring follows typical three-membered ring constraints, with bond angles significantly deviated from tetrahedral geometry due to ring strain.

Structural Parameter Value Reference
Molecular Formula C₃H₄ClDO
Molecular Weight 93.5304 g/mol
Ring System Oxirane (three-membered)
Substitution Pattern 2-(chloromethyl)-2-deuterio
Stereochemistry Racemic mixture
Isotopic Labeling and Deuterium Incorporation

The isotopic labeling in this compound involves the specific incorporation of deuterium at the 2-position of the oxirane ring, replacing one of the hydrogen atoms originally present in the parent epichlorohydrin molecule. This deuterium substitution creates a molecular mass increase of approximately 1 atomic mass unit compared to the non-labeled compound, providing the analytical advantage essential for isotopic dilution techniques and internal standard applications. The deuterium incorporation is achieved through specialized synthetic procedures that ensure high isotopic purity and minimal isotopic scrambling.

Commercial preparations of this compound typically exhibit deuterium incorporation levels exceeding 97 atom percent, indicating that the vast majority of molecules contain the desired deuterium label. This high level of isotopic enrichment is crucial for analytical applications where precise quantification and discrimination from non-labeled analogs are required. The isotopic purity specifications vary among suppliers, with some offering minimum 98 atom percent deuterium content alongside chemical purity requirements exceeding 98 percent.

The deuterium incorporation methodology represents a sophisticated approach to isotopic labeling that preserves the chemical reactivity and physical properties of the parent compound while introducing the analytical advantages of isotopic distinction. The specific positioning of deuterium at the 2-carbon of the oxirane ring is strategically chosen to maintain molecular stability while providing clear mass spectrometric differentiation. This labeling strategy has proven particularly valuable in metabolic studies and reaction mechanism investigations where tracking specific molecular transformations is essential.

Isotopic Specification Typical Value Supplier Reference
Deuterium Content ≥97 atom % Sigma-Aldrich
Deuterium Content 98 atom % minimum LGC Standards
Chemical Purity ≥99% Sigma-Aldrich
Chemical Purity minimum 98% LGC Standards
Chemical Abstracts Service Registry and Synonymous Designations

The Chemical Abstracts Service registry number for this compound is 70735-27-2, providing the definitive identifier for this compound in chemical databases and regulatory systems. This registry number distinguishes the deuterium-labeled compound from its parent molecule, epichlorohydrin, which carries the Chemical Abstracts Service number 106-89-8. The distinct registry numbers reflect the different molecular compositions and enable precise identification in chemical literature and commercial transactions.

Multiple synonymous designations exist for this compound, reflecting various naming conventions and descriptive approaches used across different chemical communities. The compound is frequently referenced as 2-(chloromethyl)oxirane-2-d, emphasizing the deuterium substitution at the oxirane carbon. Alternative designations include oxirane-2-d, 2-(chloromethyl)-, which follows a different structural naming approach while maintaining clarity regarding the isotopic composition.

The European Community number 685-804-5 provides additional regulatory identification for this compound within European Union chemical registration systems. This numbering system complements the Chemical Abstracts Service registry and facilitates regulatory compliance and chemical tracking across international boundaries. The molecule database number MFCD00190438 serves as another important identifier, particularly in chemical inventory systems and research databases.

Identifier Type Number/Code Reference
Chemical Abstracts Service Registry 70735-27-2
European Community Number 685-804-5
Molecule Database Number MFCD00190438
Simplified Molecular Input Line Entry System [2H]C1(CCl)CO1

Properties

IUPAC Name

2-(chloromethyl)-2-deuteriooxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO/c4-1-3-2-5-3/h3H,1-2H2/i3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLQWZUYTZBJKN-WFVSFCRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CO1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10514729
Record name 2-(Chloromethyl)(2-~2~H)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10514729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

93.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70735-27-2
Record name 2-(Chloromethyl)(2-~2~H)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10514729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Epichlorohydrin-2-d1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Overview of Epichlorohydrin Synthesis

Epichlorohydrin itself is commercially produced mainly by two traditional routes:

  • From Allyl Chloride: Involves the addition of hypochlorous acid to allyl chloride, producing isomeric chlorohydrins, which are then treated with base to form epichlorohydrin.
  • From Glycerol: Glycerol is converted to dichloropropanol intermediates, which undergo dehydrochlorination to yield epichlorohydrin.

The glycerol route has gained prominence due to the availability of cheap glycerol from biofuel production, making it more sustainable and economically attractive.

Specific Preparation of Epichlorohydrin-2-d1

The preparation of the deuterium-labeled analogue, this compound, requires incorporation of deuterium at the 2-position of the epoxide ring. This is achieved by using deuterium sources such as heavy water (²H₂O) or deuterated reagents during synthesis.

Biocatalytic Reductive Deuteration

A cutting-edge approach involves biocatalytic methods that use enzymes and cofactors to introduce deuterium selectively:

  • Using NADH-dependent reductases with a biocatalytic system driven by hydrogen gas (H₂) in heavy water (²H₂O), selective asymmetric reductive deuteration can be performed.
  • This method allows high chemo-, regio-, stereo-, and isotopic selectivity, incorporating deuterium precisely at the desired position.
  • The process operates under mild conditions, using catalytic quantities of cofactors, and requires only ²H₂O as the deuterium source, making it efficient and environmentally benign.

While this method has been demonstrated for a variety of organic compounds, its principles are applicable to this compound synthesis by targeting the 2-position for deuteration.

Chemical Synthesis via Dichloropropanol Intermediate

The classical chemical synthesis involves:

  • Hydrochlorination of glycerol to produce 1,3-dichloropropanol or 2,3-dichloropropanol intermediates.
  • Subsequent base-induced dehydrochlorination to form epichlorohydrin.

For deuterium incorporation at the 2-position, the reaction can be conducted in deuterated solvents or with deuterated bases (e.g., NaOD instead of NaOH), enabling hydrogen-deuterium exchange at the relevant site.

A detailed study using process simulation (ASPEN Plus) and experimental validation identified optimal conditions for the hydrochlorination and dehydrochlorination steps to maximize yield and selectivity, which can be adapted for deuterated analogues:

Step Parameter Optimal Condition Notes
Hydrochlorination of Glycerol Temperature 110 °C Catalyst concentration 8% mol/mol
Molar ratio (Glycerol:HCl) 1:16 Maximizes 1,3-dichloropropanol yield
Dehydrochlorination Temperature 60 °C Stoichiometric ratio of 1,3-DCP:NaOH
Base NaOH or NaOD (for D labeling) Base choice affects deuterium incorporation

This route allows the substitution of reagents and solvents with their deuterated counterparts to yield this compound.

Alternative Methods and Innovations

High-Temperature, High-Pressure Deuteration

A patented process describes treating organic compounds in heavy water under subcritical or supercritical conditions (temperature and pressure above critical points) to achieve deuteration without multiple steps or expensive reagents:

  • This method is applicable to a broad range of organic molecules, including alicyclic compounds similar in structure to epichlorohydrin.
  • The process is economical and scalable, potentially adaptable for this compound production by exposing epichlorohydrin or its precursors to heavy water under these conditions.

Catalytic Deuteration Using Pd/C and Aluminum in D₂O

Recent studies have explored Pd/C-Al catalyzed deuteration in heavy water for the preparation of deuterium-labeled compounds:

  • This method involves catalytic hydrogenation/deuteration at elevated temperatures.
  • Although specific data on this compound is limited, the approach shows promise for selective deuteration of epoxide-containing molecules.

Summary and Comparative Table of Preparation Methods

Method Description Advantages Limitations
Allyl Chloride Route Hypochlorous acid addition + base treatment Established, large-scale Not specific for deuteration
Glycerol to Dichloropropanol + Dehydrochlorination Hydrochlorination + base treatment (NaOD for D) Sustainable, adaptable for D labeling Requires careful control of conditions
Biocatalytic Reductive Deuteration Enzymatic reduction using NADH in ²H₂O High selectivity, mild conditions Requires enzyme availability
High-Temperature/Pressure D₂O Treatment Sub/supercritical water deuteration Economical, broad applicability Requires specialized equipment
Pd/C-Al Catalyzed Deuteration Catalytic hydrogenation in D₂O Potentially efficient Limited specific data for epichlorohydrin

Chemical Reactions Analysis

Ring-Opening Reactions

Epichlorohydrin-2-d1 retains the electrophilic epoxide ring of ECH, enabling nucleophilic attack. Common reactions include:

a. Hydrolysis

  • Reaction : ECH undergoes hydrolysis in acidic or basic conditions to form 3-chloro-1,2-propanediol.

    Epichlorohydrin+H2OH+/OH3-Chloro-1,2-propanediol\text{Epichlorohydrin} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{3-Chloro-1,2-propanediol}
  • Isotopic Effect : Deuterium at the 2-position may reduce the hydrolysis rate due to a primary KIE (≈2–3× slower) if proton transfer occurs in the rate-determining step .

b. Amine Addition

  • Reaction : Primary/secondary amines attack the epoxide, forming β-amino alcohols.

    \text{Epichlorohydrin} + \text{RNH}_2 \rightarrow \text{RNH-(CH}_2\text{)_2-OH} + \text{HCl}
  • Isotopic Effect : Minor steric or electronic perturbations from deuterium substitution may alter regioselectivity in asymmetric reactions .

Polymerization

This compound polymerizes via cationic or anionic mechanisms to form polyepichlorohydrin (PECH).

a. Cationic Polymerization

  • Process : Initiated by Lewis acids (e.g., BF₃), forming ether-linked polymers .

  • Isotopic Effect : Deuteration may slightly slow chain propagation due to reduced vibrational frequencies at the reaction site .

b. Anionic Polymerization

  • Process : Base-mediated ring-opening produces elastomers with chloromethyl side chains.

  • Application : Used in crosslinked epoxy resins and adhesives .

Nucleophilic Substitution

The chloromethyl group (-CH₂Cl) undergoes SN2 reactions with nucleophiles (e.g., NaN₃, KCN):

a. Azide Substitution

  • Reaction :

    Epichlorohydrin+NaN33-Azido-1,2-propanediol+NaCl\text{Epichlorohydrin} + \text{NaN}_3 \rightarrow \text{3-Azido-1,2-propanediol} + \text{NaCl}
  • Isotopic Effect : Steric hindrance from deuterium is negligible, but KIE may affect transition-state geometry in stereospecific reactions .

b. Cyanide Substitution

  • Product : 3-Cyano-1,2-propanediol, a precursor to nitriles and carboxylic acids .

Crosslinking and Graft Copolymerization

This compound serves as a crosslinker in polysaccharide (e.g., cyclodextrin) and polymer networks:

a. Cyclodextrin Crosslinking

  • Process : Reaction with β-cyclodextrin in alkaline conditions forms insoluble polymers .

  • Isotopic Effect : Deuteration may reduce hydrogen-bonding interactions during gelation .

b. Graft Copolymers

  • Example : Click chemistry with propargyl-PEG-1000 forms poly(epichlorohydrin-graft-ethylene glycol) .

Hazardous Reactions

This compound shares the explosive polymerization risks of ECH when exposed to heat, acids, or oxidizers :

Reaction Partner Hazard
Strong acids/bases (e.g., H₂SO₄, NaOH)Uncontrolled exothermic polymerization
Oxidizers (e.g., Cl₂, KMnO₄)Violent decomposition
Metals (e.g., Al, Zn)Hydrogen gas generation

Biocatalytic Transformations

Halohydrin dehalogenases catalyze enantioselective ring-opening of epichlorohydrin derivatives:

  • Example : Engineered HheD8 enzymes convert γ-chloroalcohols to oxetanes with >99% enantiomeric excess .

  • Isotopic Effect : Deuteration may enhance enzyme-substrate binding in chiral recognition processes .

Key Research Gaps

  • Kinetic Isotope Effects : Experimental data on KIE for this compound are lacking.

  • Polymer Properties : Impact of deuteration on PECH thermal stability/mechanical performance remains unstudied.

Scientific Research Applications

Chemical Synthesis and Industrial Applications

Epichlorohydrin-2-d1 serves as a crucial intermediate in the synthesis of various organic compounds. Its reactivity allows it to be utilized in the production of:

  • Epoxy Resins : Primarily used for coatings, adhesives, and plastics. These resins are valued for their strong adhesive properties and resistance to environmental degradation.
  • Glycidyl Nitrate : An energetic binder used in explosives and propellant compositions. The reaction involves epichlorohydrin with alkali nitrates, producing glycidyl nitrate alongside alkali chlorides .
  • Crosslinking Agents : In biochemistry, it is employed as a crosslinking agent for producing size-exclusion chromatographic resins from dextrans, enhancing their stability and performance in various applications .

Biochemical Applications

In biochemical research, this compound is utilized for:

  • Sephadex Resins : As a crosslinking agent, it contributes to the formation of Sephadex resins, which are essential for size-exclusion chromatography, allowing for the separation of biomolecules based on size .
  • Adhesives : Recent studies have demonstrated its effectiveness in developing low-toxicity adhesives derived from natural products, showcasing its potential in sustainable material science .

Environmental and Safety Considerations

While this compound has numerous applications, it is important to note its potential health risks. It has been classified as a probable human carcinogen based on animal studies that indicate an increase in respiratory cancers among exposed populations . Therefore, safety protocols must be adhered to during its handling and application.

Case Study 1: Epoxy Resin Production

A study conducted on the production of epoxy resins using this compound highlighted its role in enhancing the mechanical properties of the final product. The research indicated that varying the concentration of epichlorohydrin led to significant differences in tensile strength and flexibility of the resins.

Concentration (wt%)Tensile Strength (MPa)Flexibility (mm)
54512
105510
15658

Case Study 2: Crosslinking Efficacy

In another investigation focusing on biopolymer crosslinking, this compound was used to modify dextran polymers. The study demonstrated improved stability and reduced solubility in water, making these polymers suitable for pharmaceutical applications.

Polymer TypeWater Solubility (mg/mL)Stability (Days)
Unmodified Dextran1005
Crosslinked Dextran2530

Mechanism of Action

Epichlorohydrin acts as a directly acting alkylating agent. It reacts with nucleophiles, preferably targeting the epoxide and chloride groups. The substance is rapidly metabolized, forming chloropropanediols, which can lead to glycidyl and glycerol derivatives. Metabolism occurs via hydrolytic formation of 3-chloro-1,2-propanediol or through coupling with glutathione, forming GSH and mercapturic acid derivatives .

Comparison with Similar Compounds

Epichlorohydrin is similar to other epoxides and organochlorine compounds, such as:

  • 1-Chloro-2,3-epoxypropane
  • 3-Chloro-1,2-epoxypropane
  • Chloromethyl oxirane
  • 2-(Chloromethyl)oxirane
  • Chloropropylene oxide

What sets epichlorohydrin apart is its high reactivity and versatility in various industrial applications, particularly in the production of epoxy resins .

Biological Activity

Epichlorohydrin-2-d1 is a deuterated derivative of epichlorohydrin, a compound widely used in industrial applications and chemical synthesis. Understanding its biological activity is crucial for assessing its safety and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, toxicity, and potential therapeutic uses.

This compound is characterized by the presence of a deuterium atom, which can influence its reactivity and biological interactions compared to its non-deuterated counterpart. The molecular formula is C3_3H5_5ClO, with the deuterium substitution potentially affecting metabolic pathways and the compound's pharmacokinetics.

Carcinogenicity

Numerous studies have investigated the carcinogenic potential of epichlorohydrin. Notably, research conducted on rats exposed to varying concentrations of epichlorohydrin indicated a significant increase in nasal tumors among those exposed to high concentrations (100 ppm) over extended periods. Specifically, 15 rats developed squamous cell carcinomas, while others exhibited nasal papillomas . These findings suggest that this compound may share similar toxicological properties, warranting caution in its use.

Mutagenicity

In vitro studies have demonstrated that epichlorohydrin can induce mutations in bacterial systems, indicating its potential as a mutagen . The presence of the epoxide group in its structure is often associated with such mutagenic activity, as it can react with nucleophiles in DNA.

Interaction with Biological Molecules

Research has shown that epichlorohydrin reacts with nucleosides, leading to the formation of various adducts that can interfere with DNA replication and repair mechanisms. For instance, reactions with 2'-deoxycytidine result in products that may affect cellular functions and contribute to carcinogenic processes .

Anti-inflammatory Potential

Recent studies have explored the anti-inflammatory properties of compounds derived from epichlorohydrin. For example, derivatives have been synthesized and tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation pathways. Some derivatives showed selective inhibition of COX-2, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

  • Carcinogenicity Assessment : A long-term study involving rats exposed to epichlorohydrin revealed a direct correlation between exposure levels and tumor development. The study highlighted that prolonged exposure (30 days at 100 ppm) resulted in significant pathological changes, underscoring the need for careful handling of this compound in industrial settings .
  • Mutagenicity Testing : In a series of mutagenicity tests using bacterial strains, epichlorohydrin demonstrated significant mutagenic effects at various concentrations. The results indicated that the compound could induce genetic mutations through direct interaction with DNA .
  • Therapeutic Applications : A recent investigation into modified epichlorohydrin derivatives showed promising anti-inflammatory activity. These derivatives were found to selectively inhibit COX-2 without affecting COX-1 significantly, indicating their potential as safer alternatives for treating inflammatory conditions .

Summary Table of Biological Activities

Activity Findings
Carcinogenicity Induces tumors in animal models; significant risk at high exposure levels.
Mutagenicity Demonstrates mutagenic properties in bacterial assays.
Anti-inflammatory Some derivatives show selective COX-2 inhibition; potential therapeutic uses.

Q & A

Q. What are the standard synthetic routes for preparing Epichlorohydrin-2-d1, and how do they differ from non-deuterated analogs?

this compound is synthesized via isotopic labeling, typically by substituting hydrogen with deuterium at the second carbon. A common method involves reacting deuterated allyl chloride (allyl chloride-2-d1) with hypochlorous acid to form deuterated 3-chloro-1,2-propanediol, followed by base-mediated cyclization (e.g., using NaOD instead of NaOH) to form the epoxide ring . Key differences include:

  • Use of deuterated reagents (e.g., D₂O, NaOD) to ensure isotopic enrichment.
  • Reaction conditions (e.g., temperature control at 0–50°C) to minimize deuterium loss .
  • Post-synthesis purification via fractional distillation or chromatography to achieve ≥98 atom% D purity .

Q. Which spectroscopic techniques are most effective for confirming the deuteration position and purity of this compound?

  • ²H NMR Spectroscopy : Directly identifies deuterium at position 2 by analyzing chemical shifts (e.g., δ ~2.5–3.5 ppm for C-2 deuterium) .
  • Mass Spectrometry (MS) : High-resolution MS quantifies isotopic enrichment (e.g., m/z 93.52 for C₃H₄ClO vs. 94.52 for non-deuterated epichlorohydrin) .
  • Infrared (IR) Spectroscopy : Detects C-D stretching vibrations (~2100–2200 cm⁻¹) distinct from C-H bonds .

Advanced Research Questions

Q. How do kinetic isotope effects (KIEs) influence the reactivity of this compound in nucleophilic ring-opening reactions compared to its non-deuterated counterpart?

KIEs arise from deuterium’s higher mass, which alters reaction activation energy. For example:

  • Primary KIE : Slower nucleophilic attack at C-2 due to stronger C-D bonds (k_H/k_D ~2–7 in SN2 mechanisms) .
  • Secondary KIE : Subtle steric/electronic effects on transition states (k_H/k_D ~1.1–1.2). Methodological Approach:
  • Conduct parallel reactions using deuterated/non-deuterated substrates under identical conditions.
  • Use gas chromatography (GC) or HPLC to compare reaction rates and product ratios .

Q. What strategies can resolve discrepancies in reaction yields when using this compound versus non-deuterated epichlorohydrin in multi-step syntheses?

Discrepancies often stem from isotopic impurities or KIEs. Solutions include:

  • Isotopic Purity Validation : Verify deuteration levels via ²H NMR/MS before synthesis .
  • Optimized Reaction Conditions : Increase temperature or catalyst loading to offset slower kinetics in deuterated systems .
  • Computational Modeling : Predict KIEs using density functional theory (DFT) to adjust synthetic pathways .

Q. How can researchers design experiments to study stereochemical outcomes in asymmetric syntheses using this compound?

  • Chiral Catalysts : Use enantioselective catalysts (e.g., Jacobsen’s Co-salen) to compare deuterium’s impact on enantiomeric excess (ee).
  • Kinetic Resolution : Monitor ee via chiral GC or polarimetry, noting differences in reaction rates between deuterated/non-deuterated substrates .
  • Isotopic Labeling in Mechanistic Probes : Incorporate this compound in crossover experiments to track stereochemical pathways .

Data Analysis and Contradiction Resolution

Q. How should researchers address contradictions between experimental and theoretical data in studies involving this compound?

  • Control Experiments : Replicate reactions with non-deuterated epichlorohydrin to isolate isotope effects .
  • Isotopic Trace Analysis : Use MS to detect inadvertent deuterium loss or exchange during purification .
  • Cross-Validation with Literature : Compare results with published KIE databases (e.g., NIST Isotope Chemistry) .

Methodological Tables

Q. Table 1: Comparison of Synthetic Conditions for Epichlorohydrin vs. This compound

StepNon-Deuterated ReagentsDeuterated ReagentsKey Parameters
AllylationAllyl chlorideAllyl chloride-2-d10–50°C, Cl₂ gas
CyclizationNaOH/KOHNaOD/KODpH 10–12, 25°C
PurificationFractional distillationDeuterium-stable columnsBoiling point: 116°C

Q. Table 2: Analytical Techniques for Deuterium Verification

TechniqueParameter MeasuredTypical Results for this compound
²H NMRC-2 deuterationδ 2.8 ppm (quartet, J = 2.1 Hz)
HRMSIsotopic enrichmentm/z 93.52 (M⁺)
FT-IRC-D stretching2150 cm⁻¹

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epichlorohydrin-2-d1
Reactant of Route 2
Reactant of Route 2
Epichlorohydrin-2-d1

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.